molecular formula C11H13N3O2 B2951955 N-cyclopropyl-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 577981-09-0

N-cyclopropyl-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2951955
CAS No.: 577981-09-0
M. Wt: 219.244
InChI Key: MZWMTSORGOOQPU-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide is an organic compound that features a cyclopropyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of cyclopropylamine with pyridin-4-ylmethylamine in the presence of an appropriate coupling agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, where nucleophiles such as halides or alkoxides can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinylmethyl derivatives.

Scientific Research Applications

N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can engage in covalent bonding with nucleophilic sites on proteins, while the pyridinylmethyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide can be compared with other similar compounds, such as:

    N-cyclopropyl-N’-[(pyridin-2-yl)methyl]ethanediamide: Similar structure but with the pyridinyl group at the 2-position, which may alter its reactivity and binding properties.

    N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide: Another isomer with the pyridinyl group at the 3-position, potentially affecting its chemical and biological behavior.

    N-cyclopropyl-N’-[(pyridin-4-yl)ethyl]ethanediamide: A related compound with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

Properties

IUPAC Name

N'-cyclopropyl-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10(11(16)14-9-1-2-9)13-7-8-3-5-12-6-4-8/h3-6,9H,1-2,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWMTSORGOOQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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